molecular formula C11H15NO B12646553 2,6-Diethylbenzamide CAS No. 89151-70-2

2,6-Diethylbenzamide

Cat. No.: B12646553
CAS No.: 89151-70-2
M. Wt: 177.24 g/mol
InChI Key: MNQMBVADCXFLAV-UHFFFAOYSA-N
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Description

2,6-Diethylbenzamide is an organic compound belonging to the benzamide family. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 6 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diethylbenzamide can be synthesized through the direct condensation of 2,6-diethylbenzoic acid with ammonia or amines. This reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions. One common method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation .

Industrial Production Methods: In industrial settings, the production of this compound often involves high-temperature reactions between carboxylic acids and amines. The process is optimized for high yield and efficiency, utilizing advanced catalysts and reaction conditions to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diethylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically yield amines or other reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include substituted benzamides, amines, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,6-Diethylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diethylbenzamide involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through binding to certain receptors or enzymes, leading to changes in cellular processes. Further research is needed to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Uniqueness: 2,6-Diethylbenzamide is unique due to the specific positioning of the ethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable in specific applications where other benzamide derivatives may not be as effective .

Properties

CAS No.

89151-70-2

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

2,6-diethylbenzamide

InChI

InChI=1S/C11H15NO/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7H,3-4H2,1-2H3,(H2,12,13)

InChI Key

MNQMBVADCXFLAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)N

Origin of Product

United States

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